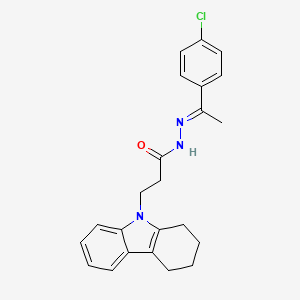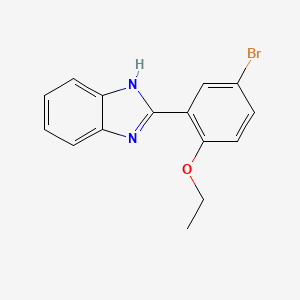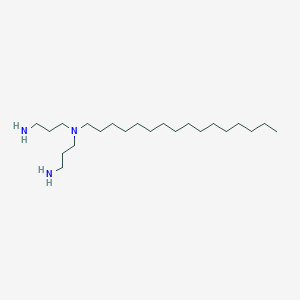
N-hexadecyl-N,N-bis(3-amino-propyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE is a synthetic organic compound characterized by its long alkyl chain and diamine functional groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE typically involves the reaction of hexadecylamine with 1,3-dibromopropane, followed by the introduction of an aminopropyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to remove any impurities.
化学反応の分析
Types of Reactions
N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diamine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted diamines or quaternary ammonium salts.
科学的研究の応用
N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in various chemical reactions.
Biology: Employed in the formulation of antimicrobial agents due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
作用機序
The mechanism by which N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets and destroys microbial cell membranes.
類似化合物との比較
Similar Compounds
- N(1)-(3-AMINOPROPYL)-N(1)-DODECYL-1,3-PROPANEDIAMINE
- N(1)-(3-AMINOPROPYL)-N(1)-OCTADECYL-1,3-PROPANEDIAMINE
Uniqueness
N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to its shorter or longer chain analogs.
特性
CAS番号 |
2372-83-0 |
|---|---|
分子式 |
C22H49N3 |
分子量 |
355.6 g/mol |
IUPAC名 |
N'-(3-aminopropyl)-N'-hexadecylpropane-1,3-diamine |
InChI |
InChI=1S/C22H49N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25(21-16-18-23)22-17-19-24/h2-24H2,1H3 |
InChIキー |
RFGPGSDSMSKVEX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN(CCCN)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


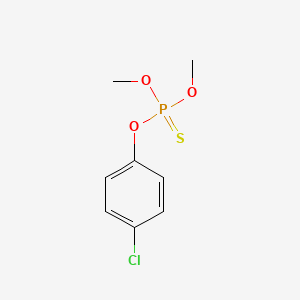
![5-[4-(benzyloxy)phenyl]-4-(4-butoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12004721.png)


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004727.png)
![[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12004732.png)
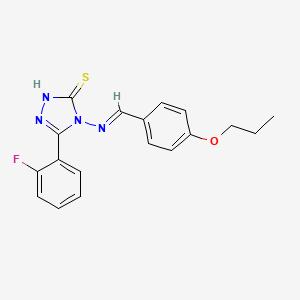
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12004753.png)
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12004758.png)
![4-[(Anilinocarbonyl)amino]butanoic acid](/img/structure/B12004770.png)


